molecular formula C24H25NO B056884 (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol CAS No. 118970-95-9

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Cat. No.: B056884
CAS No.: 118970-95-9
M. Wt: 343.5 g/mol
InChI Key: AZOXPIPWRDWNBA-QHCPKHFHSA-N
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Description

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research It consists of a pyrrolidine ring substituted with a benzyl group and a diphenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can be synthesized through several methods. One common approach involves the reduction of benzophenone derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method includes the Grignard reaction between phenylmagnesium bromide and benzaldehyde . These reactions typically require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents like dichloromethane or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include substituted diphenylmethanol derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, leading to distinct biological effects. The molecular pathways involved often include modulation of enzyme activity or receptor signaling, resulting in various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is unique due to its chiral center and the presence of both a pyrrolidine ring and a diphenylmethanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[(2S)-1-benzylpyrrolidin-2-yl]-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOXPIPWRDWNBA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361407
Record name (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118970-95-9
Record name (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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